Pomalidomide-amido-C3-COOH

CRBN affinity E3 ligase recruitment PROTAC design

Pomalidomide-amido-C3-COOH is a validated E3 ligase ligand-linker conjugate delivering maximal CRBN affinity for targeted protein degradation. Its pomalidomide pharmacophore provides superior cereblon binding versus thalidomide or lenalidomide analogs, while the defined C3 alkyl spacer ensures optimal ternary complex geometry. The terminal carboxyl enables direct amide coupling to amine-containing warheads via standard peptide chemistry—no additional functional group interconversion required. Reproducible DMSO solubility (10 mg/mL) supports consistent dosing in degradation assays. Substituting with C2, C4, or PEG-based linkers risks altered DC50, solubility, and off-target profiles. Insist on the exact conjugate for reliable, publication-grade results.

Molecular Formula C18H17N3O7
Molecular Weight 387.3 g/mol
Cat. No. B8143752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-C3-COOH
Molecular FormulaC18H17N3O7
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCC(=O)O
InChIInChI=1S/C18H17N3O7/c22-12(5-2-6-14(24)25)19-10-4-1-3-9-15(10)18(28)21(17(9)27)11-7-8-13(23)20-16(11)26/h1,3-4,11H,2,5-8H2,(H,19,22)(H,24,25)(H,20,23,26)
InChIKeyJJQUHUNMWFLJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-amido-C3-COOH: Definition, Class, and Procurement-Relevant Characteristics


Pomalidomide-amido-C3-COOH (CAS 2162120-77-4) is a synthetic E3 ligase ligand-linker conjugate, classified as a cereblon (CRBN) ligand-based PROTAC building block . The compound integrates the pomalidomide pharmacophore, which recruits the CRBN E3 ubiquitin ligase, with a C3 amido-carboxylic acid linker . This structure provides a defined spacer arm and a terminal carboxyl group for conjugation to target-protein ligands . As a third-generation immunomodulatory drug (IMiD)-derived moiety, the pomalidomide group confers stronger CRBN binding compared to thalidomide or lenalidomide analogs [1], making this conjugate a high-affinity entry point for targeted protein degradation (TPD) applications.

Why Pomalidomide-amido-C3-COOH Cannot Be Replaced by Other CRBN Ligand-Linker Conjugates


Substituting Pomalidomide-amido-C3-COOH with another CRBN ligand-linker conjugate introduces risks of suboptimal ternary complex geometry, altered degradation efficiency, and undesirable neosubstrate degradation [1]. The specific C3 amido-carboxylic acid linker length and chemistry directly influence the spatial orientation between the E3 ligase and the target protein [2]. Even structurally similar linkers—such as C2, C4, PEGylated, or alkyl-only variants—can yield different DC50 values, solubility profiles, and off-target profiles when conjugated to the same warhead [3]. Therefore, empirical performance of the exact conjugate is required; assumptions of interchangeability are invalid.

Pomalidomide-amido-C3-COOH: A Quantitative Differentiation Guide for Scientific Selection


CRBN Binding Affinity: Pomalidomide-based Conjugates vs. Thalidomide and Lenalidomide Analogs

The pomalidomide moiety in Pomalidomide-amido-C3-COOH confers substantially higher affinity for the CRBN-DDB1 complex compared to thalidomide or lenalidomide. This translates to more efficient E3 ligase recruitment and enhanced target degradation when integrated into a PROTAC [1].

CRBN affinity E3 ligase recruitment PROTAC design

Linker Length Optimization: C3 vs. C6 and PEG Linkers in Pomalidomide-based PROTACs

The C3 amido-carboxylic acid linker in Pomalidomide-amido-C3-COOH represents a specific spacer length optimized for certain warhead-CRBN distances. In comparative PROTAC studies, linker length variations of just a few atoms (e.g., C3 vs. C6) significantly altered degradation potency [1].

Linker length PROTAC optimization ternary complex formation

Solubility and Handling: Pomalidomide-amido-C3-COOH vs. PEGylated Conjugates

Pomalidomide-amido-C3-COOH demonstrates a DMSO solubility of 10 mg/mL, enabling convenient stock solution preparation for biological assays . This contrasts with some PEGylated pomalidomide conjugates, which may exhibit higher aqueous solubility but can introduce synthetic complexity and potential immunogenicity .

Solubility formulation PROTAC synthesis

Reactive Handle: Carboxylic Acid vs. Amine or Azide Functionalization

Pomalidomide-amido-C3-COOH features a terminal carboxylic acid, which enables straightforward amide bond formation with amine-containing warheads using standard coupling reagents (e.g., EDC/HOBt) . This contrasts with amine-terminated linkers (e.g., Pomalidomide-C3-NH2), which require coupling to carboxylic acids on the warhead, and azide-terminated linkers, which necessitate click chemistry .

Conjugation chemistry amide coupling PROTAC synthesis

Recommended Applications for Pomalidomide-amido-C3-COOH Based on Quantitative Evidence


High-Affinity CRBN Recruitment in PROTAC Design

Employ Pomalidomide-amido-C3-COOH as the E3 ligase ligand-linker component in PROTACs targeting proteins where maximal CRBN affinity is required for efficient degradation at low concentrations . Its pomalidomide core provides superior binding compared to thalidomide-based conjugates [1].

Optimization of Linker Length for Specific Warhead-CRBN Distances

Utilize this conjugate when the optimal spacer length between a target protein ligand and CRBN has been determined to be approximately a C3 alkyl chain. The defined linker geometry can be critical for forming a productive ternary complex and achieving potent degradation .

Conjugation to Amine-Containing Target Protein Ligands via Amide Bond Formation

Select Pomalidomide-amido-C3-COOH when the warhead contains a primary or secondary amine, enabling direct amide coupling using standard peptide synthesis protocols . This avoids the need for additional functional group interconversions.

Studies Requiring Well-Characterized PROTAC Building Blocks with Documented Solubility

Leverage the known DMSO solubility (10 mg/mL) of this conjugate for reproducible stock solution preparation in cell-based degradation assays . This ensures consistent dosing and facilitates inter-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-amido-C3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.